molecular formula C25H33N3O3 B2888983 N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872857-89-1

N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2888983
M. Wt: 423.557
InChI Key: VYODNTDPQFVWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a chemical compound with the molecular formula C25H33N3O3 and a molecular weight of 423.5571. It is available for purchase from various suppliers21.



Synthesis Analysis

Unfortunately, specific information about the synthesis of this compound is not readily available in the search results. However, similar compounds are often synthesized through condensation reactions3.



Molecular Structure Analysis

The exact molecular structure of this compound is not provided in the search results. However, it is known that the compound contains carbonyl groups, a cyclohexane ring, and an indole group41.



Chemical Reactions Analysis

Specific information about the chemical reactions involving this compound is not available in the search results. However, similar compounds are often involved in condensation reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. However, it is known that the compound has a molecular weight of 423.5571.


Scientific Research Applications

Synthesis and Derivative Formation

A stereoselective synthesis method for novel functionalized cyclohexanone derivatives, including those structurally related to N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, has been developed. This method involves the condensation of aromatic aldehydes with acetoacetamide, leveraging the ortho-effect and autocondensation, facilitated by Lewis acids like iron(III) chloride and bismuth(III) nitrate. This process highlights the capacity to generate novel piperidines and demonstrates the versatility in synthesizing complex molecules (Gein et al., 2019).

Anticancer Activity

Research has also focused on the anticancer effects of isatin sulfonamide molecular hybrid derivatives, structurally similar to N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, against hepatic cancer cell lines. These studies explored the cytotoxic effects of these compounds, demonstrating significant anticancer potential through molecular docking studies that confirmed their action on the epithelial growth factor receptor (EGFR) level. This provides a foundation for understanding the molecule's utility in cancer research (Eldeeb et al., 2022).

Analytical and Forensic Applications

Analytical profiles and forensic analysis of arylcyclohexylamines, related to N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, have been extensively studied. These compounds, often used as "research chemicals," have been characterized and identified using various analytical techniques, providing a methodological basis for their determination in biological matrices. This research is crucial for understanding the chemical properties and potential implications of these substances in forensic science (De Paoli et al., 2013).

Molecular Interaction and Binding Studies

The interaction of ketamine and phencyclidine analogues, closely related to N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, with the glutamate NMDA receptor has been thoroughly investigated. These studies reveal the compounds' high affinity and selectivity for the NMDA receptor, offering insights into their psychotomimetic effects and potential therapeutic applications. The research underscores the importance of these interactions in developing novel treatments for various neurological conditions (Roth et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for this compound are not specified in the search results. However, similar compounds are often used in research and development for various applications5.


Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier21.


properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-2-28(19-11-5-3-6-12-19)25(31)24(30)21-17-27(22-14-8-7-13-20(21)22)18-23(29)26-15-9-4-10-16-26/h7-8,13-14,17,19H,2-6,9-12,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYODNTDPQFVWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

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